N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
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Overview
Description
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dimethoxybenzenesulfonyl chloride.
Reaction: The 4-chloroaniline is reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl glycine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]alanine
- N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]valine
Uniqueness
N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is unique due to its specific combination of a sulfonyl group and glycine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-N-(3,4-dimethoxyphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-23-14-8-7-13(9-15(14)24-2)25(21,22)18(10-16(19)20)12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHHSMDMBJXXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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